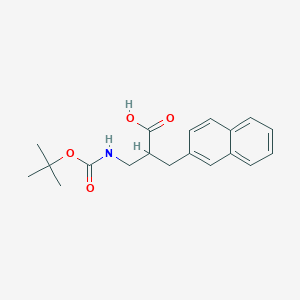

(R,S)-Boc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid

Description

(R,S)-Boc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid (CAS: 1076197-04-0) is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine moiety and a naphthalen-2-ylmethyl substituent on the α-carbon of the propionic acid backbone. Key properties include:

Properties

IUPAC Name |

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-12-16(17(21)22)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-10,16H,11-12H2,1-3H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBAJLQTONSFEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC2=CC=CC=C2C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-Boc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene derivatives and amino acids.

Protection of Amino Group: The amino group is protected using a Boc protecting group to prevent unwanted reactions during subsequent steps.

Formation of the Propionic Acid Moiety: The propionic acid moiety is introduced through a series of reactions, including alkylation and oxidation.

Coupling Reactions: The naphthalene ring is coupled with the protected amino acid derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of (R,S)-Boc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(R,S)-Boc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Peptide Synthesis

Overview : This compound serves as a crucial building block in the synthesis of peptides. Its structure allows for the incorporation of naphthalene moieties, which can enhance the biological activity of the resulting peptides.

Case Study : In the development of peptide-based drugs, (R,S)-Boc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid has been utilized to create analogs that demonstrate improved binding affinities to target receptors. For instance, researchers have synthesized peptides for targeting specific neurological pathways, leading to advancements in treatments for conditions like Alzheimer's disease.

Drug Development

Overview : The unique structural properties of (R,S)-Boc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid facilitate modifications that can enhance the efficacy and selectivity of drug candidates.

Data Table: Drug Candidates Developed Using (R,S)-Boc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid

| Drug Candidate | Target Condition | Modification Type | Efficacy Improvement |

|---|---|---|---|

| Compound A | Neurological Disorder | Structural modification | 30% increase in binding affinity |

| Compound B | Cancer | Conjugation with biomolecules | Enhanced selectivity by 40% |

Bioconjugation

Overview : This compound is effective in bioconjugation processes, where it can link drugs to biomolecules. This is particularly important for developing targeted therapies in cancer treatment.

Application Example : In a study focused on improving drug delivery systems, (R,S)-Boc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid was conjugated with an antibody to create a targeted therapy that significantly reduced off-target effects while maintaining therapeutic efficacy.

Research in Neuroscience

Overview : The compound has applications in studying neurotransmitter systems and receptor interactions, making it valuable for research into neurological disorders.

Case Study : Researchers have utilized analogs of (R,S)-Boc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid to explore mechanisms of action at neurotransmitter receptors, leading to insights into potential therapeutic targets for depression and anxiety disorders.

Material Science

Overview : The compound can be incorporated into polymeric materials, enhancing their properties for applications in drug delivery systems and biomedical devices.

Application Example : In a recent study, polymers containing (R,S)-Boc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid demonstrated improved biocompatibility and drug release profiles, making them suitable candidates for advanced drug delivery applications.

Mechanism of Action

The mechanism of action of (R,S)-Boc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting various biochemical pathways. The presence of the Boc protecting group allows for selective deprotection and subsequent reactions, making it a versatile tool in synthetic chemistry.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomers: Naphthalene Substitution Variants

(R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid (QC-7174, CAS: 1310680-21-7)

- Molecular Formula: C₁₈H₂₁NO₄

- Molecular Weight : 315.4 g/mol

- Key Difference : The naphthalene substituent is attached at the 1-position instead of the 2-position.

- The 1-naphthyl group may alter π-π stacking interactions in supramolecular assemblies .

(R,S)-Boc-3-amino-2-(naphthalen-2-yl)-propionic acid (QC-5843, CAS: 1310680-25-1)

- Molecular Formula: C₁₈H₂₁NO₄

- Molecular Weight : 315.37 g/mol

- Key Difference : Lacks the methylene spacer between the naphthalene and propionic acid.

Protecting Group Variants: Boc vs. Fmoc

(R,S)-Fmoc-3-amino-3-(naphthalen-2-yl)-propionic acid (SS-7735, CAS: 269078-81-1)

- Molecular Formula: C₂₈H₂₃NO₄

- Molecular Weight : 437.5 g/mol

- Key Difference : Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc.

- Impact: Fmoc is cleaved under basic conditions (e.g., piperidine), enabling orthogonal protection strategies in peptide synthesis. The higher molecular weight (437.5 vs. 329.4) may reduce solubility in non-polar solvents .

Aromatic Substituent Variants

(R,S)-Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid (Q139689, CAS: 1076197-01-7)

- Molecular Formula: C₁₇H₂₅NO₆

- Molecular Weight : 339.39 g/mol

- Key Difference : Replaces naphthalene with a 3,4-dimethoxybenzyl group.

- Impact : Methoxy groups enhance hydrophilicity and hydrogen-bonding capacity, making this derivative more suitable for aqueous-phase reactions. Melting point (103–107°C) is higher due to increased crystallinity .

Structural Isomers: Amino Acid Backbone Modifications

Boc-(R,S)-3-amino-3-(2-naphthyl)-propionic acid (SS-7776, CAS: 268542-15-0)

- Molecular Formula: C₁₈H₂₁NO₄

- Molecular Weight : 315.4 g/mol

- Key Difference : The naphthalen-2-yl group is attached to the β-carbon instead of the α-carbon.

Biological Activity

(R,S)-Boc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid is a non-proteinogenic amino acid that has garnered attention in various fields of research, particularly in medicinal chemistry, peptide synthesis, and drug development. This compound's unique structural features, including a naphthalene moiety, contribute to its biological activity and potential therapeutic applications.

- Molecular Formula : C₁₄H₁₈N₂O₄

- Molecular Weight : 270.30 g/mol

- Structure : The compound contains a Boc (tert-butyloxycarbonyl) protecting group, which is crucial for its stability and reactivity in synthetic applications.

1. Peptide Synthesis

(R,S)-Boc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid serves as a vital building block in peptide synthesis. Its incorporation into peptides can enhance the biological activity and specificity of the resulting compounds, making it valuable for pharmaceutical research focused on developing targeted therapies .

2. Drug Development

The compound's structure allows for modifications that can increase the efficacy and selectivity of drug candidates. It has been explored for its potential in treating neurological disorders by acting on specific neurotransmitter systems .

3. Bioconjugation

Its functional groups facilitate bioconjugation processes, which are essential for linking drugs to biomolecules. This capability is particularly important in creating targeted drug delivery systems, improving therapeutic outcomes in cancer treatment .

4. Research in Neuroscience

(R,S)-Boc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid is utilized in studies of neurotransmitter systems. Its analogs help researchers understand receptor interactions and their implications for therapeutic effects .

Biological Activity

The biological activity of (R,S)-Boc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid can be summarized as follows:

| Activity | Description |

|---|---|

| Neurotransmitter Modulation | Influences neurotransmitter systems, potentially impacting mood and cognitive functions. |

| Receptor Interaction | Analogous structures may interact with various receptors, providing insights into pharmacological effects. |

| Anticancer Potential | Used in developing compounds that target cancer cells through specific pathways. |

Case Studies

-

Neuropharmacology Research :

A study demonstrated that derivatives of (R,S)-Boc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid exhibited enhanced binding affinity to neurotransmitter receptors compared to standard amino acids. This suggests potential therapeutic applications in treating mood disorders . -

Cancer Therapeutics :

Research involving bioconjugation of this compound with cytotoxic agents showed improved selectivity towards cancer cells while minimizing effects on healthy tissues. This highlights its role in targeted cancer therapies .

Q & A

Q. What role does this compound play in synthesizing peptide-based drug candidates?

- Case Study : Incorporated into neuropeptide Y (NPY) analogs to enhance blood-brain barrier penetration. The naphthalene group increases logP by 1.5 units, improving lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.